molecular formula C21H20O5 B2763526 ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate CAS No. 869080-89-7

ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate

Cat. No. B2763526
CAS RN: 869080-89-7
M. Wt: 352.386
InChI Key: AETUZPKHLDPNFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as 1 H-NMR, 13 C-NMR, and mass spectrometry . A full two-dimensional fingerprint plot for a similar compound has been reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the yield of a similar compound was reported to be 60–70% . The compound was obtained as a white solid .

Mechanism of Action

The mechanism of action of similar compounds has been studied. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The future directions for the research on similar compounds could include further exploration of their neuroprotective and anti-inflammatory properties . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-24-20(22)14(3)25-16-10-11-17-13(2)19(15-8-6-5-7-9-15)21(23)26-18(17)12-16/h5-12,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETUZPKHLDPNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate

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